2-(4-(2-Methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves multiple steps, typically starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms.
Scientific Research Applications
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Medicine: It has potential therapeutic applications in treating conditions like hypertension and cardiac arrhythmias.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and the lower urinary tract. By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and relaxation of the prostate .
Comparison with Similar Compounds
Similar compounds include:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Properties
CAS No. |
433317-07-8 |
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Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C20H20N4O3/c1-27-17-7-3-2-6-16(17)22-10-12-23(13-11-22)19-15(14-25)20(26)24-9-5-4-8-18(24)21-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
IHZYZBLXXGNDMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=O |
Origin of Product |
United States |
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